1-Acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester
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Overview
Description
1-Acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester is a chemical compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of an acetyl group, a hydroxy-ethyl group, and a carboxylic acid methyl ester group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester can be achieved through several synthetic routes. One common method involves the reaction of 1-acetyl-4-(2-hydroxy-ethyl)-piperazine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy-ethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Formation of 1-acetyl-4-(2-oxo-ethyl)-piperazine-2-carboxylic acid methyl ester.
Reduction: Formation of 1-(2-hydroxy-ethyl)-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester.
Substitution: Formation of 1-acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid.
Scientific Research Applications
1-Acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy-ethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The acetyl group may also play a role in the compound’s pharmacokinetics, affecting its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-4-(2-hydroxy-ethyl)-piperazine: Lacks the carboxylic acid methyl ester group.
4-(2-Hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester: Lacks the acetyl group.
1-Acetyl-4-(2-oxo-ethyl)-piperazine-2-carboxylic acid methyl ester: Contains an oxo-ethyl group instead of a hydroxy-ethyl group.
Uniqueness
1-Acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester is unique due to the combination of functional groups attached to the piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl 1-acetyl-4-(2-hydroxyethyl)piperazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-8(14)12-4-3-11(5-6-13)7-9(12)10(15)16-2/h9,13H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLELQDSFPZOADF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1C(=O)OC)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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